Monoolein-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-FNKKQMTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858249 | |

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565183-24-6 | |

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Monoolein-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monoolein-d5, a deuterated analog of the biologically significant lipid, monoolein. This document details its chemical structure, physicochemical properties, and its critical application as an internal standard in mass spectrometry-based lipidomics.

Chemical Structure and Properties

This compound, systematically named (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate, is a synthetic, isotopically labeled version of monoolein. The five deuterium atoms are strategically placed on the glycerol backbone, providing a distinct mass shift for analytical purposes while maintaining nearly identical physicochemical properties to its non-deuterated counterpart.

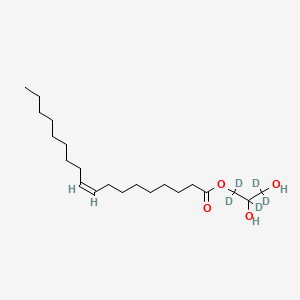

The chemical structure of this compound is presented below:

Figure 1: Chemical structure of this compound, highlighting the deuterated glycerol backbone and the cis-unsaturated oleoyl chain.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below, alongside the properties of its non-deuterated analog for comparison.

| Property | This compound | Monoolein (for comparison) |

| IUPAC Name | (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate | (2,3-dihydroxypropyl) (Z)-octadec-9-enoate |

| Synonyms | rac 1-Oleoyl Glycerol-d5, 1-Monoolein-d5 | 1-Oleoyl-rac-glycerol, 1-Monoolein |

| CAS Number | 565183-24-6 | 111-03-5 |

| Molecular Formula | C₂₁H₃₅D₅O₄ | C₂₁H₄₀O₄ |

| Molecular Weight | 361.58 | 356.54 |

| Purity | >99% (typical) | >99% (typical) |

| Physical State | Clear liquid to waxy solid at room temperature | Clear liquid to waxy solid at room temperature |

| Solubility | Chloroform, Ethyl Acetate | Chloroform, Hexane |

| InChI Key | RZRNAYUHWVFMIP-KTKRTIGZSA-N (for unlabeled) | RZRNAYUHWVFMIP-KTKRTIGZSA-N |

Experimental Applications and Protocols

This compound is not known to be directly involved in signaling pathways. Instead, its primary and critical role in research is as an internal standard for the accurate quantification of endogenous monoolein in complex biological samples using mass spectrometry-based lipidomics. The deuterium labeling provides a known concentration of a chemically identical, yet mass-shifted, analog that can be distinguished from the endogenous analyte. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and reproducible quantification.

Detailed Experimental Protocol: Quantification of Monoolein in Biological Samples by LC-MS/MS

The following is a representative protocol for the use of this compound as an internal standard in a lipidomics workflow.

Objective: To quantify the concentration of monoolein in a biological matrix (e.g., plasma, cell lysate).

Materials:

-

Biological sample (e.g., 50 µL of human plasma)

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

-

LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

In a microcentrifuge tube, add 50 µL of the sample.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

-

Perform a lipid extraction, for example, using a modified Bligh-Dyer method:

-

Add 200 µL of methanol and vortex thoroughly.

-

Add 100 µL of chloroform and vortex.

-

Add 100 µL of water and vortex.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Carefully collect the lower organic phase containing the lipids into a new microcentrifuge tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:chloroform).

-

-

LC-MS/MS Analysis:

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions (example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate monoolein from other lipids.

-

Flow Rate: e.g., 0.3 mL/min.

-

Column Temperature: e.g., 40°C.

-

-

Mass Spectrometry (MS) Conditions (example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

Endogenous Monoolein: Precursor ion (e.g., m/z 357.3 for [M+H]⁺) to a characteristic product ion.

-

This compound: Precursor ion (e.g., m/z 362.3 for [M+H]⁺) to the same characteristic product ion.

-

-

Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous monoolein and the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous monoolein to the peak area of the this compound internal standard.

-

Generate a calibration curve using known concentrations of unlabeled monoolein spiked with the same amount of this compound.

-

Determine the concentration of endogenous monoolein in the sample by comparing its peak area ratio to the calibration curve.

-

Logical Workflow for Quantitative Lipidomics

The following diagram illustrates the logical workflow for using this compound in a quantitative lipidomics experiment.

Figure 2: A logical workflow for the quantification of monoolein in biological samples using this compound as an internal standard.

A Comparative Analysis of the Physical Properties of Monoolein and Monoolein-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physical properties of monoolein and its deuterated analogue, monoolein-d5. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize these lipids in their work. This document outlines the key physical characteristics, experimental protocols for their determination, and the functional implications of deuteration, particularly in analytical applications.

Introduction

Monoolein, also known as 1-monooleoylglycerol, is a monoglyceride of oleic acid that is widely recognized for its utility in various scientific and industrial applications.[1][2] Its amphiphilic nature, biocompatibility, and biodegradability make it an invaluable excipient in the formulation of drug delivery systems, including cubosomes, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS).[1][3][4] Monoolein is classified as Generally Recognized as Safe (GRAS) and is included in the FDA's Inactive Ingredients Guide.[1][4] this compound, a deuterated version of monoolein, serves a critical role as an internal standard in mass spectrometry-based quantitative analysis, enabling precise and accurate measurements of monoolein in complex biological matrices.

Comparative Physical Properties

The introduction of deuterium atoms into the monoolein structure results in a slight increase in molecular weight but generally has a minimal impact on its bulk physical properties. The following table summarizes the key physical properties of both compounds. Data for monoolein is readily available from multiple sources, while specific data for this compound is less common and often inferred from the properties of the non-deuterated form and the known effects of deuteration.

| Property | Monoolein | This compound | Key Differences & Implications |

| Molecular Formula | C₂₁H₄₀O₄[2][5] | C₂₁H₃₅D₅O₄ | The five deuterium atoms are typically located on the glycerol backbone. |

| Molecular Weight | 356.54 g/mol [2][6] | Approx. 361.57 g/mol | The increased mass is the basis for its use as an internal standard in mass spectrometry. |

| Melting Point | 35-38.5 °C[2][6][7] | Expected to be very similar to monoolein. | Deuteration typically has a negligible effect on the melting point of lipids. |

| Boiling Point | 238-240 °C at 3 Torr[2][8] | Expected to be very similar to monoolein. | Significant changes in boiling point are not anticipated with this level of deuteration. |

| Density | ~0.94 g/cm³ at 35 °C[6][9] | Expected to be slightly higher than monoolein. | Deuterated compounds are generally slightly denser than their non-deuterated counterparts. |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform.[2] | Expected to have identical solubility characteristics. | The isotopic substitution does not significantly alter the polarity or intermolecular forces governing solubility. |

| Appearance | Pale yellow, viscous liquid or waxy solid.[2][5] | Expected to be identical to monoolein. | No change in physical appearance is expected. |

Experimental Protocols for Property Determination

The characterization of the physical properties of lipids such as monoolein and this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature at which the lipid transitions from a solid to a liquid phase.

-

Methodology:

-

A small, accurately weighed sample (1-5 mg) of the lipid is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is increased at a constant rate (e.g., 5 °C/min) over a defined range that encompasses the expected melting point.

-

The heat flow to the sample is measured relative to the reference. The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram.

-

2. Phase Behavior Analysis via Small-Angle X-ray Scattering (SAXS)

-

Objective: To characterize the self-assembled liquid crystalline structures (e.g., cubic, hexagonal phases) that monoolein forms in aqueous environments.[10][11]

-

Methodology:

-

Hydrated lipid samples are prepared by mixing monoolein with a specific amount of water or buffer.

-

The sample is loaded into a temperature-controlled sample holder, often a thin-walled glass capillary.[10]

-

A collimated beam of X-rays is passed through the sample.

-

The scattered X-rays are detected by a 2D detector.

-

The resulting scattering pattern provides information about the periodic structures within the sample. The positions of the diffraction peaks are used to identify the type of liquid crystalline phase (e.g., lamellar, cubic, hexagonal).[10]

-

3. Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To accurately quantify the concentration of monoolein in a biological sample using this compound as an internal standard.

-

Methodology:

-

Sample Preparation: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a method such as a Folch or Bligh-Dyer extraction.[12][13] A known amount of this compound is spiked into the sample prior to extraction.[14]

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a reverse-phase C18 column, to separate monoolein from other lipids.[15]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both monoolein and this compound (Multiple Reaction Monitoring or MRM).

-

Quantification: The peak area of the analyte (monoolein) is compared to the peak area of the internal standard (this compound).[14] Because the internal standard is added at a known concentration and experiences the same sample processing and ionization effects as the analyte, this ratio allows for highly accurate quantification.[14][16][17]

-

Visualizations of Experimental Workflows and Logical Relationships

Diagram 1: Self-Assembly of Monoolein in Aqueous Systems

This diagram illustrates the phase behavior of monoolein as a function of water content, a critical property for its application in drug delivery.

Caption: Phase progression of monoolein with increasing water content.

Diagram 2: Workflow for Quantitative Analysis Using this compound

This diagram outlines the typical workflow for using this compound as an internal standard in a mass spectrometry-based bioanalytical method.

Caption: Workflow for monoolein quantification using a deuterated internal standard.

Conclusion

While monoolein and this compound share nearly identical physical and chemical properties, the subtle difference in mass imparted by deuterium substitution makes this compound an indispensable tool for high-precision quantitative analysis. Understanding the fundamental properties of monoolein is crucial for its effective use in drug delivery, where its self-assembly into various liquid crystalline phases is paramount.[11][18][19] The application of this compound as an internal standard ensures the reliability and accuracy of analytical methods developed to study the pharmacokinetics and distribution of monoolein-based formulations. This guide provides the foundational knowledge and experimental frameworks necessary for the effective application of both lipids in advanced research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 25496-72-4: Monoolein | CymitQuimica [cymitquimica.com]

- 6. Monoolein | CAS#:111-03-5 | Chemsrc [chemsrc.com]

- 7. Monoolein [myskinrecipes.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. worldscientific.com [worldscientific.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 16. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monoolein: a magic lipid? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Monoolein-d5 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity monoolein-d5, a deuterated lipid of significant interest in advanced research and pharmaceutical development. This document details commercial suppliers, quantitative specifications, and its critical role as an internal standard in lipidomics. Furthermore, it provides a detailed experimental protocol for its application in mass spectrometry-based lipid analysis and visualizes key concepts through diagrams.

Commercial Suppliers of High-Purity this compound

High-purity this compound, also known by its systematic name rac 1-Oleoyl Glycerol-d5, is available from a select number of specialized chemical suppliers. The quality and specifications of the product can vary between suppliers, making careful selection critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of commercially available high-purity this compound based on publicly available data.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment (Atom % D) | Available Sizes |

| C/D/N Isotopes | (±)-Glyceryl-1,1,2,3,3-d5 1-Monooleate | 565183-24-6 | - | 98 atom % D | 50 mg, 100 mg |

| Toronto Research Chemicals (TRC) | rac 1-Oleoyl Glycerol-d5 | 565183-24-6 | - | - | 25 mg |

| United States Biological | rac 1-Oleoyl Glycerol-d5 | 565183-24-6 | Highly Purified | - | 2.5 mg |

| Pharmaffiliates | rac 1-Oleoyl Glycerol-d5 | 565183-24-6 | - | - | - |

| American Custom Chemicals Corporation | RAC-1-OLEOYL GLYCEROL-D5 | 565183-24-6 | 95.00% | - | 5 mg |

| MyBioSource | rac 1-Oleoyl Glycerol-d5, Biochemical | - | - | - | - |

| Larodan | Diolein (D5-glycerol) | - | >98% | - | 25 mg |

The Role of this compound in Lipidomics and Mass Spectrometry

Deuterated compounds, such as this compound, are indispensable tools in quantitative mass spectrometry. Their primary application is as internal standards (IS) in lipidomics, the large-scale study of lipids in biological systems.

The fundamental principle behind using a deuterated internal standard is its chemical identity to the endogenous analyte (in this case, monoolein). This ensures that it behaves identically during sample preparation, extraction, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, the deuterated standard can be distinguished from the non-deuterated analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, any variations in sample handling or instrument response can be normalized, leading to highly accurate and precise quantification of endogenous monoolein and other lipids.

Detailed Experimental Protocol: Quantification of Monoacylglycerols in Plasma using this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of monoacylglycerols in a biological matrix, such as plasma, using high-purity this compound as an internal standard, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

-

High-purity this compound (from a reputable supplier)

-

LC-MS grade solvents: methanol, chloroform, isopropanol, acetonitrile, water

-

Formic acid and ammonium acetate (for mobile phase preparation)

-

Biological samples (e.g., plasma)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole)

2. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable organic solvent (e.g., methanol/chloroform 1:1 v/v) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a working internal standard solution at a concentration appropriate for spiking into the samples (e.g., 10 µg/mL).

3. Sample Preparation and Lipid Extraction (Folch Method):

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add a known amount of the this compound internal standard working solution (e.g., 10 µL of 10 µg/mL solution) to the plasma sample. This step is critical and should be done at the very beginning of the sample preparation.

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 200 µL of water to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

4. LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 reversed-phase column for lipid separation.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium acetate.

-

Run a gradient elution to separate the lipids based on their hydrophobicity.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode for the detection of monoacylglycerols.

-

Acquire data in full scan mode to identify the precursor ions of endogenous monoolein and the this compound internal standard.

-

For targeted quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring the specific m/z transitions for monoolein and this compound.

-

5. Data Analysis and Quantification:

-

Identify the chromatographic peaks corresponding to endogenous monoolein and the this compound internal standard based on their retention times and m/z values.

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the peak area of the endogenous monoolein to the peak area of the this compound internal standard.

-

Quantify the amount of endogenous monoolein in the sample by comparing this ratio to a standard curve generated with known amounts of non-deuterated monoolein and a fixed amount of this compound.

Monoacylglycerol Signaling Pathway

Monoacylglycerols (MAGs) are not only intermediates in lipid metabolism but also act as important signaling molecules. They are involved in various physiological processes, and their dysregulation has been implicated in several diseases. The central enzyme in MAG signaling is monoacylglycerol lipase (MGL), which hydrolyzes MAGs into free fatty acids and glycerol. One of the most well-studied signaling MAGs is 2-arachidonoylglycerol (2-AG), an endocannabinoid.

This guide provides a foundational understanding of the procurement and application of high-purity this compound for research and drug development professionals. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's safety data sheets (SDS) for safe handling and storage procedures.

An In-Depth Technical Guide to the Applications of Monoolein-d5 in Membrane Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated monoolein (monoolein-d5) in the crystallization of membrane proteins. It is designed to be a core resource for researchers and professionals in structural biology and drug development, offering detailed insights into the methodologies, quantitative data, and experimental protocols associated with this powerful technique. The primary application of this compound lies in its use with neutron scattering techniques, where its unique properties enable the detailed structural analysis of membrane proteins within a native-like lipidic environment.

Introduction: The Role of this compound in a Lipidic Environment

Membrane proteins are notoriously challenging to crystallize due to their amphipathic nature, requiring a membrane-mimicking environment for stability. The in meso or Lipidic Cubic Phase (LCP) crystallization method has emerged as a highly successful technique, with monoolein being the most commonly used lipid to form the bicontinuous cubic phase. This phase provides a native-like lipid bilayer environment that facilitates the diffusion and organization of membrane proteins into well-ordered crystals.

While standard monoolein is suitable for X-ray crystallography, the use of deuterated monoolein, specifically this compound where five hydrogen atoms in the glycerol headgroup are replaced with deuterium, is crucial for neutron scattering studies such as Small-Angle Neutron Scattering (SANS) and Neutron Macromolecular Crystallography (NMX). The key advantage of deuteration is the ability to employ contrast matching . Neutrons scatter differently from hydrogen and deuterium nuclei. By using deuterated monoolein and a D₂O-based buffer, the lipidic matrix can be rendered effectively "invisible" to the neutron beam. This allows the scattering signal from the hydrogenated (non-deuterated) membrane protein to be isolated and studied in detail, providing invaluable information about its shape, conformation, and interactions within the lipid bilayer.[1]

Quantitative Data: Comparing Monoolein and this compound

The primary motivation for using this compound is for neutron scattering experiments. For standard X-ray crystallography, non-deuterated monoolein is the default choice. The introduction of deuterium can have subtle effects on the physicochemical properties of the lipid, which may influence the crystallization process. This is often referred to as the "isotope effect". Research has shown that deuteration can lead to a decrease in the gel-to-liquid crystalline phase transition temperature of lipids.[2] Specifically for monoolein, substituting H₂O with D₂O in the hydration of the lipid has been shown to lower the Pn3m-to-HII phase transition temperature and reduce the lattice constants of both phases.[3] This suggests that the phase behavior of the LCP can be influenced by deuteration.

However, comprehensive quantitative data directly comparing the crystal quality (e.g., size, diffraction resolution) of the same membrane protein crystallized in both hydrogenated and deuterated monoolein under identical conditions for X-ray crystallography is limited in the published literature. The decision to use this compound is almost exclusively driven by the intention to perform subsequent neutron scattering analysis.

The following table summarizes the key properties and primary applications of hydrogenated monoolein and this compound.

| Property | Hydrogenated Monoolein | This compound |

| Primary Application | X-ray Crystallography | Neutron Scattering (SANS, NMX) |

| Key Advantage | Cost-effective, well-established protocols | Enables contrast matching for neutron scattering |

| Neutron Scattering Length Density (SLD) | Different from D₂O | Can be matched to D₂O |

| Isotope Effect on Phase Behavior | Not applicable | May slightly alter phase transition temperatures and lattice parameters[3] |

| Cost | Lower | Significantly Higher |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are adapted from established LCP crystallization techniques, with specific considerations for the use of deuterated materials.

Preparation of the this compound Lipidic Cubic Phase

This protocol describes the manual preparation of the protein-laden LCP using a coupled syringe mixing device.

Materials:

-

This compound

-

Purified, concentrated membrane protein solution (in a suitable detergent)

-

Deuterium oxide (D₂O) based buffer

-

Two gas-tight Hamilton syringes (e.g., 100 µL)

-

A syringe coupler

-

Heating block or water bath

Procedure:

-

Lipid Preparation: Place a small, accurately weighed amount of this compound into one of the Hamilton syringes. Gently warm the syringe to just above the melting point of monoolein (around 25-30 °C) to liquefy the lipid.

-

Protein Solution Preparation: The membrane protein solution should be centrifuged at high speed to remove any aggregates. The buffer for the protein should ideally be D₂O-based to maximize the contrast matching effect.

-

Syringe Loading: Draw the desired volume of the protein solution into the second Hamilton syringe. The typical ratio of lipid to aqueous protein solution is 60:40 by weight.

-

Assembly of the Mixer: Connect the two syringes using the coupler to create the mixing device.

-

Mixing: Manually push the plungers back and forth to mix the lipid and the protein solution. The mixture will initially be opaque and viscous. Continue mixing until a transparent and highly viscous gel-like LCP is formed. This typically requires several hundred mixing cycles.

-

Equilibration: Allow the LCP to equilibrate at the desired crystallization temperature (usually room temperature) for at least one hour before setting up crystallization trials.

Setting up Crystallization Trials in meso

This protocol describes the setup of vapor diffusion crystallization trials in 96-well plates.

Materials:

-

Protein-laden this compound LCP

-

96-well crystallization plates (glass or plastic)

-

Crystallization screening solutions

-

A dispensing robot or a manual multi-channel pipette

-

Sealing tape or cover slips

Procedure:

-

Dispensing the LCP: Using a specialized LCP dispensing robot or a manual syringe dispenser, dispense small boluses (typically 50-200 nL) of the protein-laden this compound LCP into the wells of the crystallization plate.

-

Adding the Precipitant: Overlay the LCP bolus with the crystallization screen solution (typically 0.5-1 µL).

-

Sealing the Plate: Seal the plate with optically clear tape or cover slips to create a vapor diffusion environment.

-

Incubation: Incubate the plates at a constant temperature and monitor for crystal growth using a microscope.

Mandatory Visualizations: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound in membrane protein crystallization.

References

- 1. Scattering Length Density Calculator [ncnr.nist.gov]

- 2. Deuterium isotope effect on the stability of molecules: phospholipids (Journal Article) | OSTI.GOV [osti.gov]

- 3. Water isotope effect on the lipidic cubic phase: Heavy water-Induced interfacial area reduction of monoolein-Water system - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety Data Sheet for Monoolein-d5

Disclaimer: No specific Safety Data Sheet (SDS) for Monoolein-d5 is publicly available. This guide is based on the SDS for its non-deuterated counterpart, Monoolein, as the safety and handling considerations are expected to be largely similar. Deuteration is not anticipated to significantly alter the macroscopic chemical hazards of the molecule.

This technical guide provides comprehensive safety and handling information for this compound, a deuterated lipid of significant interest to researchers, scientists, and drug development professionals. Its applications span various fields, including drug delivery, emulsion stabilization, and protein crystallization.[1][2]

Product Identification and Properties

This compound is a deuterated version of monoolein, a monoacylglycerol. The deuteration is typically on the glycerol backbone.

| Property | Value | Source |

| Synonyms | α-Monoolein-d5, 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl-1,1,2,3,3-d5 ester | [3] |

| CAS Number | 565183-24-6 | [3] |

| Molecular Formula | C₂₁D₅H₃₅O₄ | [3] |

| Molecular Weight | 361.57 g/mol | [3] |

| Appearance | Not explicitly available for this compound. Monoolein is a viscous liquid or semi-solid. | |

| Solubility | Not explicitly available for this compound. Monoolein is practically insoluble in water. | [4] |

Hazard Identification and Toxicology

Based on the data for monoolein, this compound is not classified as a hazardous substance.[4][5]

| Hazard Category | Classification | Notes |

| Acute Toxicity | Not classified as acutely toxic.[4] | Ingestion of large amounts may cause nausea and vomiting.[4] |

| Skin Corrosion/Irritation | Not classified as an irritant. | May cause minor irritation for susceptible individuals.[4] |

| Eye Damage/Irritation | Not classified as an irritant. | May cause eye irritation.[5] |

| Carcinogenicity | No carcinogenic effects have been reported for monoolein.[4] | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[5] |

| Mutagenicity | No mutagenic effects have been reported for monoolein.[4] | |

| Reproductive Toxicity | No reproductive toxic effects have been reported for monoolein.[4] |

To the best of current knowledge, the chemical, physical, and toxicological properties of monoolein have not been thoroughly investigated.[5][6]

First-Aid Measures

Standard first-aid measures are recommended in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[5][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity of deuterated lipids like this compound.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes.[4] Use in a well-ventilated area. The usual precautions for handling chemicals should be observed.[4] |

| Storage | Store in a cool, dry, and well-ventilated area.[4] For deuterated lipids, storage at or below -16°C is recommended for long-term stability.[8] For solutions in organic solvents, store at -20°C ± 4°C under an inert atmosphere (e.g., argon or nitrogen).[8] |

| Stability | The product is stable under normal storage and handling conditions.[4] Avoid contact with strong oxidizing agents.[5] |

| Special Precautions for Deuterated Lipids | To prevent condensation, which can lead to degradation, allow the container to warm to room temperature before opening.[8] Unsaturated lipids are hygroscopic and should be dissolved in a suitable organic solvent for storage.[8] |

Experimental Protocols

Deuterated monoolein is instrumental in structural biology, particularly in neutron scattering studies of membrane proteins.[1]

Preparation of Lipidic Cubic Phase (LCP) for Protein Crystallization

This protocol describes the formation of a lipidic cubic phase (LCP) using monoolein, a common application for its deuterated form.

Materials:

-

Monoolein (or this compound)

-

Aqueous solution (e.g., buffer or protein solution)

Procedure:

-

Mixing: Combine monoolein with the aqueous solution. A common ratio is approximately 60:40 (w/w) lipid to aqueous phase.

-

Homogenization: The mixture is typically homogenized using two coupled syringes to ensure a uniform, transparent, and highly viscous material.

-

Dispensing: The resulting LCP can be dispensed in small volumes (e.g., nanoliters) for crystallization experiments.

-

Protein Incorporation: A solution of the detergent-solubilized membrane protein is then mixed with the LCP.[9]

Visualizations

Experimental Workflow for LCP Formation

Caption: Workflow for the formation of a Lipidic Cubic Phase (LCP) using monoolein.

Logical Relationship of Safety Precautions

Caption: Interrelationship of safety precautions for handling and storing this compound.

References

- 1. ansto.gov.au [ansto.gov.au]

- 2. Monoolein: a magic lipid? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. (±)-Glyceryl-1,1,2,3,3-d5 1-Monooleate | LGC Standards [lgcstandards.com]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. cdn.anatrace.com [cdn.anatrace.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization | PLOS One [journals.plos.org]

Methodological & Application

Application Note: Quantitative Analysis of Monoolein in Human Plasma by LC-MS/MS Using Monoolein-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein (1-oleoyl-rac-glycerol) is a monoacylglycerol (MAG) that plays a significant role in various biological processes, including lipid metabolism and cell signaling. Accurate quantification of monoolein in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting lipid pathways. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of monoolein in human plasma using its stable isotope-labeled counterpart, monoolein-d5, as an internal standard (IS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[1]

Signaling Pathways and Experimental Workflow

The quantification of monoolein is a critical component in the broader field of lipidomics, which seeks to understand the complex networks of lipid metabolism and signaling. Monoacylglycerols like monoolein are key intermediates in the hydrolysis of triacylglycerols and are involved in the endocannabinoid system.

Caption: Overview of the sample preparation workflow for monoolein analysis.

Experimental Protocols

Materials and Reagents

-

Monoolein (1-oleoyl-rac-glycerol): ≥99% purity

-

This compound (1-oleoyl-rac-glycerol-d5): ≥98% purity, deuterated on the glycerol backbone

-

Human Plasma (K2EDTA)

-

Methanol (LC-MS Grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS Grade)

-

Water (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Isopropanol (LC-MS Grade)

-

Ammonium formate (≥99%)

-

Formic acid (LC-MS Grade)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of monoolein and this compound in methanol.

-

Working Standard Solutions: Serially dilute the monoolein primary stock with methanol:water (1:1, v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with methanol.

Sample Preparation: Liquid-Liquid Extraction

This protocol is based on the methyl-tert-butyl ether (MTBE) extraction method, which has shown high efficiency for a broad range of lipid classes.

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution. Vortex briefly.

-

Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

-

Add 1 mL of MTBE and vortex for 1 minute.

-

Incubate at room temperature for 10 minutes on a shaker.

-

Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully collect the upper organic layer (~1 mL) and transfer to a new tube.

-

Dry the extract under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile:water (45:45:10, v/v/v). Vortex and transfer to an LC-MS vial.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Formate in Water:Acetonitrile (60:40, v/v) with 0.1% Formic Acid |

| Mobile Phase B | 10 mM Ammonium Formate in Acetonitrile:Isopropanol (10:90, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 45°C |

| Injection Vol. | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 2.0 | |

| 12.0 | |

| 14.0 | |

| 14.1 | |

| 16.0 |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +4500 V |

| Temperature | 400°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

Monoacylglycerols characteristically form a dominant protonated ion [M+H]⁺. The primary fragmentation pathway involves the neutral loss of the glycerol head group, resulting in a fragment ion corresponding to the acyl chain.[2][3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Monoolein | 357.3 | 265.2 | 100 | 15 |

| This compound | 362.3 | 265.2 | 100 | 15 |

Note: Collision energy is instrument-dependent and should be optimized.

Data Presentation and Method Validation

A comprehensive validation of the method should be performed to ensure its reliability for the intended application. The following table summarizes expected performance characteristics for a validated assay based on typical results for LC-MS/MS-based lipid quantification.

Table 1: Summary of Method Validation Parameters

| Validation Parameter | Expected Performance |

| Linearity (r²) | ≥ 0.99 |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (Signal-to-Noise Ratio ≥ 10) |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect (%) | 85 - 115% |

| Recovery (%) | Consistent and reproducible across the concentration range |

| Stability (Freeze-Thaw, Bench-Top) | Analyte stable under typical laboratory conditions (e.g., <15% degradation) |

Logical Relationship for MRM-based Quantification

The principle of stable isotope dilution mass spectrometry relies on the direct relationship between the analyte and its co-eluting, chemically identical internal standard.

Caption: Relationship of analyte and internal standard signals for quantification.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of monoolein in human plasma using LC-MS/MS with a deuterated internal standard. The described sample preparation technique, chromatographic separation, and mass spectrometric conditions offer a robust workflow for researchers in academic and industrial settings. The use of this compound ensures the highest level of accuracy and precision, making this method suitable for demanding applications in clinical research and drug development.

References

Application Notes and Protocols for the Preparation of Monoolein-d5 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein, a monoglyceride of oleic acid, is a critical component in various advanced scientific applications, including the formation of lipidic cubic phases (LCP) for membrane protein crystallization, and as a key excipient in drug delivery systems due to its biocompatibility and ability to form various liquid crystalline phases.[1] Deuterated monoolein, specifically monoolein-d5 where five deuterium atoms replace hydrogen atoms on the glycerol backbone, serves as an invaluable tool in biophysical studies, particularly in neutron scattering and NMR spectroscopy, for elucidating molecular structure and dynamics.

This document provides a detailed protocol for the preparation of this compound stock solutions, ensuring accuracy, purity, and stability for downstream applications.

Quantitative Data Summary

For the accurate preparation of stock solutions, the fundamental properties of both standard monoolein and its deuterated form are summarized below. This compound, specifically 2-Oleoyl Glycerol-d5, possesses a slightly higher molecular weight due to the presence of deuterium atoms.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance at Room Temperature |

| Monoolein | C₂₁H₄₀O₄ | 356.54 | Clear liquid to waxy solid |

| This compound | C₂₁H₃₅D₅O₄ | 361.57 | Not specified, expected to be similar to monoolein |

Table 1: Physicochemical properties of Monoolein and this compound.[2][3][4][5][6][7]

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in Chloroform

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound. Chloroform is a commonly used solvent due to the high solubility of monoolein.[4]

Materials:

-

This compound (2-Oleoyl Glycerol-d5)

-

High-purity chloroform (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 2 mL or 4 mL)

-

Glass Pasteur pipettes or gas-tight syringes

-

Argon or nitrogen gas supply with a gentle stream regulator

-

Fume hood

Procedure:

-

Equilibration: Before opening, allow the vial containing this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture, as the compound can be hygroscopic.

-

Weighing: In a fume hood, accurately weigh the desired amount of this compound directly into a clean, dry glass vial using an analytical balance. For a 1 mL solution of 10 mg/mL, weigh out 10 mg of this compound.

-

Solvent Addition: Add the appropriate volume of high-purity chloroform to the vial to achieve the target concentration of 10 mg/mL. For 10 mg of this compound, add 1 mL of chloroform.

-

Dissolution: Cap the vial securely and gently vortex or swirl the mixture until the this compound is completely dissolved. The solution should be clear and colorless. Mild warming to approximately 37°C can aid dissolution if the lipid is in a waxy state.

-

Inert Gas Purging: To prevent oxidation of the oleoyl chain, displace the air in the vial's headspace with a gentle stream of an inert gas like argon or nitrogen.

-

Sealing and Storage: Immediately after purging, tightly seal the vial with the PTFE-lined cap. For short-term storage (days to weeks), store the solution at -20°C. For long-term storage, it is recommended to store at -80°C.[2]

Calculating Molarity:

To determine the molarity of the 10 mg/mL stock solution:

-

Molarity (M) = (Concentration in g/L) / (Molar Mass in g/mol )

-

Concentration = 10 mg/mL = 10 g/L

-

Molar Mass of this compound = 361.57 g/mol

-

Molarity = 10 g/L / 361.57 g/mol ≈ 0.0277 M or 27.7 mM

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Figure 1: Workflow for preparing this compound stock solution.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical dependencies and considerations for the successful preparation and use of this compound stock solutions.

Figure 2: Key factors for a reliable this compound stock solution.

These application notes and protocols provide a comprehensive guide for the preparation of this compound stock solutions, ensuring high quality and consistency for various research and development applications. Adherence to these guidelines will contribute to the reliability and reproducibility of experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Oleoyl Glycerol-d5 | CAS 946524-37-4 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. larodan.com [larodan.com]

- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

Quantitative Lipidomics: A Workflow Using Monoolein-d5 as an Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of cellular lipids, is a burgeoning field providing deep insights into cellular physiology and pathology. Lipids are not merely structural components of membranes or energy storage molecules; they are also critical signaling molecules involved in a myriad of cellular processes.[1] The accurate quantification of individual lipid species is therefore paramount to understanding their roles in health and disease. This application note provides a detailed workflow for the quantitative analysis of monoacylglycerols (MAGs) and other lipid species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with monoolein-d5 as an internal standard.

Monoacylglycerols are key intermediates in fat metabolism and also act as signaling molecules, particularly in the endocannabinoid system.[2][3] Their accurate quantification can be challenging due to their relatively low abundance. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[4]

This document outlines the entire workflow, from sample preparation and lipid extraction to LC-MS/MS analysis and data processing. Detailed experimental protocols are provided to guide researchers in implementing this robust quantitative lipidomics methodology in their laboratories.

Experimental Workflow Overview

The overall workflow for quantitative lipidomics using this compound is a multi-step process that requires careful attention to detail at each stage to ensure data quality and reproducibility. The major steps include sample preparation with the addition of the internal standard, lipid extraction, separation and detection by LC-MS/MS, and finally, data analysis and quantification.

Caption: A comprehensive workflow for quantitative lipidomics analysis using this compound.

Experimental Protocols

Preparation of Internal Standard Stock Solution

Materials:

-

This compound

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

Procedure:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the this compound in a 1:1 (v/v) chloroform:methanol solution to prepare a stock solution of 1 mg/mL.

-

Store the stock solution in a tightly sealed glass vial at -20°C.

-

Prepare working solutions by diluting the stock solution with methanol to the desired concentration (e.g., 10 µg/mL).

Sample Preparation and Lipid Extraction

This protocol is adapted from the Folch method, a widely used technique for lipid extraction.[5]

Materials:

-

Biological sample (e.g., 25 µL plasma or 10 mg tissue)

-

This compound internal standard working solution

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

0.9% NaCl solution (LC-MS grade water)

-

Glass homogenization tubes

-

Centrifuge

Procedure:

-

For tissue samples, add the tissue to a glass homogenization tube on ice.

-

Add 10 µL of the this compound internal standard working solution to the sample.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

For tissue samples, homogenize thoroughly using a mechanical homogenizer. For plasma samples, vortex vigorously for 1 minute.

-

Incubate the mixture at room temperature for 15 minutes.

-

Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or QTOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Reversed-Phase):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B for re-equilibration

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

-

Monitor the transition of the precursor ion ([M+H]+) to a characteristic product ion for each target lipid.

-

For monoolein (C18:1), the precursor ion is m/z 357.3 and a characteristic product ion is m/z 265.2 (corresponding to the oleoyl acylium ion).

-

For this compound, the precursor ion is m/z 362.3 and the corresponding product ion is also monitored.

-

Specific transitions for other MAGs should be determined based on their molecular weight and fatty acid composition.

-

Data Presentation

The following tables summarize hypothetical quantitative data for various monoacylglycerol species in human plasma and mouse adipose tissue, as would be obtained using the described workflow. The concentrations are reported in pmol/mg of tissue or pmol/mL of plasma.

Table 1: Quantitative Analysis of Monoacylglycerols in Human Plasma

| Lipid Species | Abbreviation | Average Concentration (pmol/mL) | Standard Deviation |

| Monoolein | MAG(18:1) | 150.8 | 25.3 |

| Monopalmitin | MAG(16:0) | 85.2 | 12.1 |

| Monostearin | MAG(18:0) | 60.5 | 9.8 |

| Monolinolein | MAG(18:2) | 110.7 | 18.5 |

Table 2: Quantitative Analysis of Monoacylglycerols in Mouse Adipose Tissue

| Lipid Species | Abbreviation | Average Concentration (pmol/mg) | Standard Deviation |

| Monoolein | MAG(18:1) | 25.6 | 4.2 |

| Monopalmitin | MAG(16:0) | 15.1 | 2.9 |

| Monostearin | MAG(18:0) | 8.9 | 1.5 |

| Monolinolein | MAG(18:2) | 18.3 | 3.1 |

Monoacylglycerol Signaling Pathway

Monoacylglycerols, particularly 2-arachidonoylglycerol (2-AG), are key players in the endocannabinoid signaling pathway. This pathway is involved in regulating a wide range of physiological processes, including neurotransmission, inflammation, and energy metabolism.[3] The enzyme monoacylglycerol lipase (MGL) is the primary enzyme responsible for the degradation of 2-AG, thus terminating its signaling.

Caption: The role of monoacylglycerols in the endocannabinoid signaling pathway.

Conclusion

The quantitative lipidomics workflow presented here, utilizing this compound as an internal standard, provides a robust and reliable method for the accurate measurement of monoacylglycerols and other lipid species in biological samples. The detailed protocols for sample preparation, lipid extraction, and LC-MS/MS analysis are designed to be readily implemented in a research setting. The ability to accurately quantify these important signaling molecules will undoubtedly contribute to a deeper understanding of their roles in various physiological and pathological processes, and may aid in the discovery of novel biomarkers and therapeutic targets.

References

- 1. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multidimensional Liquid Chromatography Coupled with Tandem Mass Spectrometry for Identification of Bioactive Fatty Acyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diglib.tugraz.at [diglib.tugraz.at]

Application Note: Normalization in Shotgun Lipidomics Using Monoolein-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shotgun lipidomics, a powerful high-throughput technique for the global analysis of lipids in biological samples, relies on direct infusion mass spectrometry without prior chromatographic separation.[1] While this approach offers speed and broad coverage, accurate quantification necessitates normalization to correct for variations in sample preparation, extraction efficiency, and instrument response. The use of stable isotope-labeled internal standards is a widely accepted strategy to achieve reliable quantification.[2] This application note provides a detailed protocol for the use of monoolein-d5 as an internal standard for the normalization of monoacylglycerols (MAGs) and other lipid classes in shotgun lipidomics workflows.

Monoolein (1-oleoyl-rac-glycerol) is a key intermediate in lipid metabolism, particularly in the endocannabinoid signaling pathway involving 2-arachidonoylglycerol (2-AG).[3][4] Its deuterated analog, this compound, serves as an ideal internal standard due to its chemical similarity to the endogenous analyte, ensuring comparable extraction and ionization efficiencies, while its mass shift allows for distinct detection by the mass spectrometer.

Experimental Protocols

This section details the necessary steps for incorporating this compound into a shotgun lipidomics workflow, from sample preparation to data analysis.

Materials

-

Biological sample (e.g., plasma, cell pellet, tissue homogenate)

-

This compound (deuterated internal standard)

-

Chloroform

-

Methanol (MeOH)

-

Potassium chloride (KCl) solution (0.15 M)

-

Dichloromethane

-

Acetic acid

-

Isopropanol (IPA)

-

Acetonitrile (ACN)

-

Ammonium acetate

-

Nitrogen gas

Preparation of Internal Standard Stock Solution

-

Primary Stock Solution (1 mg/mL): Prepare a stock solution of this compound by dissolving a precise amount in a chloroform:methanol (2:1, v/v) mixture to a final concentration of 1 mg/mL. Store at -20°C.

-

Working Internal Standard Solution (100 pmol/µL): Prepare a working solution by diluting the primary stock solution. For a 1 mL working solution, combine the appropriate volume of the this compound primary stock with other internal standards if creating a cocktail, and bring the final volume to 1 mL with a suitable solvent such as chloroform:methanol (2:1, v/v).[1]

Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)[1]

-

Transfer 50 µL of the biological sample (e.g., plasma) to a 1.7 mL microcentrifuge tube.

-

Add 200 µL of 0.15 M KCl solution.

-

Add 400 µL of methanol.

-

Add 200 µL of dichloromethane.

-

Add 1 µL of acetic acid.

-

Spiking of Internal Standard: Add 10 µL of the 100 pmol/µL this compound working internal standard solution to the sample mixture.

-

Vortex the mixture gently.

-

Add 200 µL of water and 200 µL of dichloromethane.

-

Vortex again and allow the mixture to stand at room temperature for 5 minutes to facilitate phase separation.

-

Centrifuge at 4000 RPM for 5 minutes at room temperature.

-

Carefully collect the lower organic layer containing the lipids using a glass syringe.

-

Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of a reconstitution buffer (e.g., 85% isopropanol, 5% water, 10% acetonitrile with 10 mM ammonium acetate).[1]

Mass Spectrometry Analysis

The following parameters are provided as a general guideline and may require optimization based on the specific mass spectrometer used. These are based on a TripleTOF 5600+ system for monoacylglycerol analysis.[5]

Table 1: Mass Spectrometry Parameters for Monoolein Analysis [5]

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Ion Spray Voltage | 5000 V |

| Nebulizer Gas (GS1) | 10 psi |

| Heater Gas (GS2) | 10 psi |

| Curtain Gas (CUR) | 15 psi |

| Source Temperature | 300 °C |

| Declustering Potential (DP) | 100 V |

| Collision Energy (CE) | 15 ± 10 eV |

| Mass Range (MS1 Scan) | m/z 200-1200 |

| MS/MS Scan Type | Product Ion Scan or Neutral Loss Scan |

Table 2: Precursor and Product Ions for Monoolein and this compound

| Analyte | Precursor Ion (m/z) | Characteristic Fragment Ion (m/z) | Neutral Loss |

| Monoolein | [M+H]+ | Fatty acid-like fragment | Neutral loss of glycerol head group |

| This compound | [M+H]+ | Fatty acid-like fragment | Neutral loss of deuterated glycerol head group |

Data Analysis and Normalization

-

Peak Integration: Integrate the peak areas of the endogenous monoolein and the this compound internal standard from the acquired mass spectra.

-

Response Factor Calculation: Although deuterated standards are assumed to have a response factor of 1 relative to their non-deuterated counterparts, it is good practice to determine this experimentally by analyzing a known concentration of both standards.

-

Normalization Calculation: The concentration of endogenous monoolein is calculated using the following formula:

Concentration of Endogenous Monoolein = (Peak Area of Endogenous Monoolein / Peak Area of this compound) * Concentration of this compound

-

Normalization of Other Lipid Classes: The signal intensity of other lipid species can be normalized to the intensity of this compound to correct for injection-to-injection variability, assuming their ionization efficiencies are comparable or after applying a correction factor.

Shotgun Lipidomics Workflow using this compound

Caption: Shotgun lipidomics workflow with this compound normalization.

Monoolein in the 2-Arachidonoylglycerol (2-AG) Signaling Pathway

Monoolein is a product of the degradation of 2-AG, a major endocannabinoid that plays a crucial role in synaptic plasticity and neuromodulation.[3][6] The primary enzyme responsible for 2-AG hydrolysis is monoacylglycerol lipase (MAGL), which breaks down 2-AG into arachidonic acid and glycerol.[4] Monoolein can be formed through the action of other lipases on diacylglycerols. Understanding the levels of monoolein can provide insights into the activity of the endocannabinoid system.

Caption: Simplified 2-AG metabolism showing the role of monoolein.

Conclusion

The use of this compound as an internal standard provides a reliable method for the normalization of shotgun lipidomics data, particularly for the quantification of monoacylglycerols. This application note offers a comprehensive protocol to guide researchers in implementing this approach, thereby enhancing the accuracy and reproducibility of their lipidomics studies. The provided workflow and pathway diagrams serve as visual aids to understand the experimental process and the biological context of monoolein.

References

- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 2. researchgate.net [researchgate.net]

- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Creating Calibration Curves with Monoolein-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein (1-oleoyl-rac-glycerol) is a monoacylglycerol that plays a significant role in various biological processes, including lipid metabolism and signaling pathways. Accurate quantification of monoolein in biological matrices is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the quantitative analysis of monoolein using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with monoolein-d5 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

These application notes will guide users through the preparation of standards, sample extraction, LC-MS/MS method development, and the construction of a calibration curve for the accurate quantification of monoolein.

Experimental Protocols

Materials and Reagents

-

Monoolein (≥99% purity)

-

This compound (≥98% purity, deuterated on the glycerol backbone)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade isopropanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Drug-free plasma (e.g., human, mouse, rat) for matrix-matched calibration curves

Preparation of Stock and Working Solutions

2.2.1. Monoolein Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of monoolein.

-

Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store the stock solution at -20°C.

2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store the stock solution at -20°C.

2.2.3. Monoolein Working Standard Solutions:

-

Perform serial dilutions of the monoolein stock solution with methanol to prepare a series of working standard solutions. These will be used to spike into the blank matrix to create the calibration standards.

2.2.4. This compound Internal Standard (IS) Working Solution (10 µg/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL. This working solution will be used to spike all samples, calibration standards, and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Label a set of microcentrifuge tubes for each calibration standard and QC level.

-

Aliquot 90 µL of blank plasma into each tube.

-

Spike 10 µL of the appropriate monoolein working standard solution into each tube to achieve the desired final concentrations for the calibration curve. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Vortex each tube briefly.

Sample Preparation (Protein Precipitation)

-

To each 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).

-

Vortex and transfer to an LC autosampler vial.

LC-MS/MS Method

3.1. Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 45°C |

| Gradient | 0-1 min (30% B), 1-8 min (30-100% B), 8-10 min (100% B), 10.1-12 min (30% B) |

3.2. Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temperature | 500°C |

| Desolvation Gas Flow | 650 L/h |

3.3. MRM Transitions:

The precursor ions for monoolein and this compound are their respective [M+NH₄]⁺ adducts. The product ions result from the neutral loss of the oleoyl chain.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Monoolein | 374.3 | 284.3 | 100 | 15 |

| This compound | 379.3 | 284.3 | 100 | 15 |

Note: These MRM transitions are theoretical and should be optimized on the specific mass spectrometer being used.

Data Presentation

Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio of monoolein to this compound against the nominal concentration of monoolein. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Illustrative Calibration Curve Data for Monoolein

| Standard Concentration (ng/mL) | Monoolein Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 5,234 | 1,012,345 | 0.0052 | 1.05 | 105.0 |

| 5 | 26,170 | 1,005,678 | 0.0260 | 4.95 | 99.0 |

| 10 | 51,890 | 998,765 | 0.0520 | 10.1 | 101.0 |

| 50 | 258,900 | 995,432 | 0.2601 | 49.8 | 99.6 |

| 100 | 521,340 | 1,001,234 | 0.5207 | 100.5 | 100.5 |

| 250 | 1,298,765 | 999,876 | 1.2989 | 248.9 | 99.6 |

| 500 | 2,610,987 | 1,003,456 | 2.6020 | 501.2 | 100.2 |

| 1000 | 5,198,765 | 998,765 | 5.2051 | 998.5 | 99.9 |

Method Validation Parameters

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%) | 85 - 115% |

| Matrix Effect (%) | 90 - 110% |

| Recovery (%) | > 80% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of monoolein using this compound.

Signaling Pathway Context (Illustrative)

Caption: Monoolein's role in lipid metabolism and cell signaling.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and implementation of a robust LC-MS/MS method for the quantification of monoolein in biological matrices. By utilizing this compound as an internal standard, this method ensures high accuracy, precision, and reliability, making it suitable for a wide range of research, clinical, and drug development applications. The provided experimental details, data presentation guidelines, and visualizations serve as a valuable resource for scientists seeking to perform accurate quantitative lipidomics.

Application of Monoolein-d5 in Drug Delivery Systems: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the utilization of monoolein-d5 in the development and analysis of advanced drug delivery systems. This compound, a deuterated form of the versatile and biocompatible lipid excipient monoolein, serves as a powerful tool in pharmaceutical research, primarily as an internal standard for highly accurate quantification of lipid-based formulations in biological matrices using mass spectrometry. Its structural similarity to endogenous lipids makes it an ideal tracer for pharmacokinetic and biodistribution studies.

Overview of this compound Applications

Monoolein is widely recognized for its ability to form various self-assembled nanostructures in aqueous environments, such as cubosomes, hexosomes, and as a key component in self-emulsifying drug delivery systems (SEDDS) and nanoemulsions.[1] These structures are adept at encapsulating a wide range of therapeutic agents, enhancing their solubility, stability, and bioavailability.[2]